molecular formula C19H14ClN3O4 B3309151 1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941903-02-2

1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3309151
CAS No.: 941903-02-2
M. Wt: 383.8 g/mol
InChI Key: PNQCFPAWGRMDRN-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941903-02-2) is a specialized organic compound with a molecular formula of C19H14ClN3O4 and a molecular weight of 383.79 g/mol . This molecule features a dihydropyridine core, a structure known for its significance in medicinal chemistry, which is substituted with a benzyl group at the N1 position and a carboxamide linker to a nitrophenyl ring . The presence of both chloro and nitro substituents on the phenyl rings contributes to electron-withdrawing properties, which can influence the compound's reactivity and interaction with biological targets, making it a valuable intermediate in drug discovery and development . Researchers utilize this compound as a key synthetic building block for the exploration of novel bioactive molecules. Its well-defined molecular structure, characterized by identifiers such as InChIKey PNQCFPAWGRMDRN-UHFFFAOYSA-N and a specific SMILES string, supports precise characterization and reproducibility in experimental settings . This product is intended For Research Use Only and is not approved for human or animal consumption.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4/c20-14-8-6-13(7-9-14)12-22-10-2-5-17(19(22)25)18(24)21-15-3-1-4-16(11-15)23(26)27/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQCFPAWGRMDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together.

    Introduction of the chlorophenyl and nitrophenyl groups: This step often involves nucleophilic substitution reactions where the appropriate chlorophenyl and nitrophenyl precursors are introduced.

    Final coupling and purification: The final product is obtained through coupling reactions, followed by purification using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two closely related analogs:

  • N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Compound A)
  • N-(3-Chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide (Compound B)

Table 1: Structural and Functional Comparison

Property Target Compound Compound A Compound B
Core Structure 2-oxo-1,2-dihydropyridine-3-carboxamide 2-oxo-1,2-dihydropyridine-3-carboxamide 2-oxo-1,2-dihydropyridine-3-carboxamide
Substituent (R1) 4-Chlorophenylmethyl H H
Substituent (R2) 3-Nitrophenyl 3-Bromo-2-methylphenyl 3-Chloro-2-methylphenyl
Tautomerism Likely keto-amine (based on analogs) Keto-amine confirmed Keto-amine confirmed
Planarity Expected near-planar conformation* Dihedral angle: 8.38° (near planar) Structurally analogous to Compound A
Hydrogen Bonding Potential N–H⋯O and nitro group interactions N–H⋯O dimerization observed N–H⋯O dimerization observed
Electronic Effects Strong electron-withdrawing (NO₂, Cl) Moderate (Br, CH₃) Moderate (Cl, CH₃)

*Inference based on extended π-conjugation via the amide bridge, as seen in analogs .

Key Findings:

Substituent Impact on Planarity :

  • Compound A and B exhibit near-planar conformations due to π-conjugation across the amide bridge, with dihedral angles <10° between aromatic rings . The target compound’s 4-chlorophenylmethyl group may introduce slight steric hindrance, but its planar conformation is likely retained due to electronic conjugation.

Hydrogen Bonding and Crystal Packing: Compounds A and B form centrosymmetric dimers via N–H⋯O hydrogen bonds, a feature critical for their crystallinity .

Electronic Effects :

  • The nitro group in the target compound imposes stronger electron-withdrawing effects compared to the halogens (Br, Cl) in Compounds A and B. This may enhance electrophilic reactivity or polarizability, impacting applications in catalysis or bioactivity.

Isostructural Relationships: Compounds A and B are isostructural, differing only in halogen substitution (Br vs. Cl). This suggests that the target compound’s 4-chlorophenylmethyl group (vs.

Biological Activity

1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that belongs to the dihydropyridine class, which has been extensively studied for its biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Dihydropyridine Core : Achieved through a Hantzsch reaction involving an aldehyde, a β-keto ester, and ammonia or an amine.
  • Introduction of Functional Groups : Chlorophenyl and nitrophenyl groups are introduced via nucleophilic substitution reactions.
  • Purification : The final product is purified using recrystallization or chromatography techniques to enhance yield and purity.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Antimicrobial Activity

Research indicates that derivatives of dihydropyridines exhibit significant antimicrobial properties. For instance, some studies have reported that similar compounds demonstrate effective inhibition against a range of bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents .

Antioxidant Properties

The compound has also been shown to possess antioxidant activity. In vitro studies revealed that it can scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

Enzyme Inhibition

This compound interacts with specific enzymes, potentially inhibiting their activity. Research indicates that it may modulate the function of enzymes involved in metabolic pathways, which could be beneficial in treating various metabolic disorders .

The mechanism of action is primarily based on the compound's ability to bind to specific molecular targets such as enzymes or receptors. This interaction can lead to inhibition of enzymatic activity or modulation of receptor functions, resulting in various biological effects. The exact pathways depend on the specific application and context of use.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study demonstrated that derivatives showed promising results in inhibiting cancer cell proliferation in vitro, suggesting potential as anticancer agents.
  • Case Study 2 : Another investigation focused on its neuroprotective effects in models of neurodegenerative diseases, indicating a role in reducing neuronal damage through antioxidant mechanisms.

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other dihydropyridine derivatives:

Biological Activity1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridineOther Dihydropyridines
AntimicrobialSignificant activity against bacteria and fungiVaries by derivative
AntioxidantEffective free radical scavengerOften similar
Enzyme InhibitionModulates enzyme activity related to metabolic pathwaysCommonly observed
Anticancer PotentialInhibits cancer cell proliferationVaries significantly

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound with high purity?

Methodological Answer: Synthesis involves multi-step reactions, typically starting with the formation of the dihydropyridine core. Key steps include:

  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) or bases (e.g., K₂CO₃) to facilitate cyclization and amide bond formation .
  • Reaction Conditions :
    • Temperature : 60–80°C for cyclization steps.
    • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .

Q. How can researchers confirm the molecular structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., 4-chlorophenyl at δ 7.2–7.4 ppm) and carboxamide carbonyl (δ 165–170 ppm) .
  • X-ray Crystallography : Resolve tautomeric forms (e.g., keto-amine vs. enol-imine) and confirm dihedral angles between aromatic rings (e.g., 8.38° for related analogs) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water) .

Q. Which functional groups are critical for this compound’s biological activity?

Methodological Answer:

  • Dihydropyridine Core : Essential for redox activity and binding to enzymatic targets (e.g., kinases) .
  • 4-Chlorophenyl Group : Enhances lipophilicity and membrane permeability .
  • 3-Nitrophenyl Carboxamide : Participates in hydrogen bonding with active-site residues (e.g., in protease inhibition) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding modes with targets (e.g., PARP-1 or EGFR kinases). Focus on the nitro group’s electrostatic interactions .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Q. How to design structure-activity relationship (SAR) studies for optimizing activity?

Methodological Answer:

  • Substituent Variation : Replace the 3-nitrophenyl group with bioisosteres (e.g., 3-cyanophenyl) to improve metabolic stability .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors from the carboxamide) using Schrödinger’s Phase .

Case Study :
A related dihydropyridine analog with a 4-fluorophenyl group showed 3-fold higher cytotoxicity (IC₅₀ = 1.2 µM) in HeLa cells compared to the chloro derivative, highlighting substituent effects .

Q. How to resolve contradictions in reported biological data for dihydropyridine analogs?

Methodological Answer:

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .
  • Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) to identify off-target effects .

Q. What challenges arise when translating in vitro activity to in vivo models?

Methodological Answer:

  • Pharmacokinetics : Address poor solubility (logP > 3) via formulation (e.g., PEGylation) .
  • Metabolic Stability : Replace the nitro group with trifluoromethyl to reduce cytochrome P450-mediated degradation .

Q. How does X-ray crystallography clarify tautomerism in dihydropyridines?

Methodological Answer: Crystallographic data for analogs (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) confirm the keto-amine tautomer dominates in the solid state, with intramolecular N–H···O hydrogen bonds stabilizing the structure .

Q. What bioisosteric strategies improve metabolic stability without compromising activity?

Methodological Answer:

  • Nitro → Cyano Replacement : Maintains electron-withdrawing properties while reducing toxicity (e.g., 3-cyanophenyl analog retained 85% enzyme inhibition) .
  • Chlorophenyl → Fluorophenyl : Enhances metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours in rat liver microsomes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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